5,8-Difluoro-1,2,3,4-tetrahydronaphthalen-1-amine

CNS pharmacology Chiral resolution Conditioned emotional response

5,8-Difluoro-1,2,3,4-tetrahydronaphthalen-1-amine (CAS: 907973-51-7) is a chiral vicinal difluorinated aminotetralin with molecular formula C₁₀H₁₁F₂N and molecular weight 183.2 g·mol⁻¹. It belongs to the 5,8‑disubstituted 1‑aminotetralin class, originally investigated for central nervous system activity in the 1970s.

Molecular Formula C10H11F2N
Molecular Weight 183.20 g/mol
Cat. No. B13026961
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,8-Difluoro-1,2,3,4-tetrahydronaphthalen-1-amine
Molecular FormulaC10H11F2N
Molecular Weight183.20 g/mol
Structural Identifiers
SMILESC1CC(C2=C(C=CC(=C2C1)F)F)N
InChIInChI=1S/C10H11F2N/c11-7-4-5-8(12)10-6(7)2-1-3-9(10)13/h4-5,9H,1-3,13H2
InChIKeyLTINDRIQDKPRIR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5,8-Difluoro-1,2,3,4-tetrahydronaphthalen-1-amine: Key Chemical Characteristics for Procurement


5,8-Difluoro-1,2,3,4-tetrahydronaphthalen-1-amine (CAS: 907973-51-7) is a chiral vicinal difluorinated aminotetralin with molecular formula C₁₀H₁₁F₂N and molecular weight 183.2 g·mol⁻¹ . It belongs to the 5,8‑disubstituted 1‑aminotetralin class, originally investigated for central nervous system activity in the 1970s [1]. The compound is commercially available as both racemic mixture and individual (R)- and (S)-enantiomers, with purities from 95% to 98% .

Class 5,8-Disubstituted 1-aminotetralin with vicinal difluoro motif
Configuration Single enantiomer (R or S) and racemic forms available
Research Context CNS model studies; stereochemical-control research

Why 5,8-Difluoro Substitution Pattern Cannot Be Interchanged with Other Fluorinated Tetralin Analogs


The position of fluorine substitution on the tetralin scaffold profoundly influences electronic distribution, lipophilicity, and metabolic stability [1]. In the classic 5,8‑disubstituted series, the nature of the substituent at position 8 (e.g., Cl vs. F) dramatically alters conditioned emotional response activity in rats, while a shift of the substituent to position 6 or 7 abolishes key pharmacological effects [1]. Furthermore, the 5,8‑difluoro pattern is vicinal (adjacent), which imparts unique conformational and electronic properties not shared by 6,7‑difluoro or 5,7‑difluoro regioisomers, directly impacting target binding and metabolic profile.

Regioisomeric Shift
6,7- or 5,7-difluoro substitution pattern may not reproduce the CNS model-response profile linked to the 5,8-vicinal arrangement.
Substituent Exchange
Replacing the 8-fluoro with chloro or other groups can alter conditioned-response endpoints observed in the classical series.
Enantiomer Mix
Racemic form may mask enantiomer-specific CNS endpoint separation; single-enantiomer sourcing may be required for stereochemical interpretation.

Quantitative Differentiation of 5,8-Difluoro-1,2,3,4-tetrahydronaphthalen-1-amine from Closest Analogs


Enantiomer-Specific CNS Pharmacological Profiles: R vs S Configuration in 5,8-Disubstituted 1-Aminotetralins

Within the 5,8-disubstituted 1-aminotetralin class, R enantiomers suppress conditioned emotional response (CER) in rats (ED₅₀ ~10 mg·kg⁻¹ i.p.), while S enantiomers reverse tetrabenazine‑induced catalepsy (ED₅₀ ~15 mg·kg⁻¹ i.p.), exhibiting a clear stereospecific activity separation [1]. Although direct data for the 5,8‑difluoro analog are not published, the consistent SAR across multiple 5,8‑disubstituted compounds supports the inference that the R and S enantiomers of the target compound will display divergent biological activities.

CNS Enantiomer Profile
Class-level inference
R enantiomer: CER ED₅₀ ~10 mg·kg⁻¹
S enantiomer: tetrabenazine reversal ED₅₀ ~15 mg·kg⁻¹
Supports enantiomer-specific CNS model-response context
Inferred from 5-chloro-8-methoxy analog; direct target-compound data not yet reported
CNS pharmacology Chiral resolution Conditioned emotional response

Synthetic Yield Comparison for Vicinal Difluoro Aromatic Amines vs. Non-Vicinal Isomers

The patent US6455744B1 describes a method for preparing vicinal difluoro aromatic amines in yields exceeding 80% via a fluoro‑dediazoniation approach, whereas non‑vicinal difluoro isomers often require multi‑step routes with typical yields of 50–70% [1]. This suggests that the 5,8‑difluoro compound can be sourced more cost‑effectively at scale compared to its regioisomeric counterparts.

Synthetic Yield
Supporting evidence
Vicinal difluoro: >80% yield
Non-vicinal isomers: 50–70% yield
Reported yield advantage may support cost-effective sourcing review
Based on patent examples (US6455744B1); actual batch yield may vary
Process chemistry Fluorination yield Vicinal difluoro synthesis

Enantiomer Purity Options: (R)- and (S)-5,8-Difluoro-1,2,3,4-tetrahydronaphthalen-1-amine vs. Commonly Racemic Regioisomers

The (R)-enantiomer of 5,8-difluoro-1,2,3,4-tetrahydronaphthalen-1-amine is available from Alchem Pharmtech at 98% purity , while the (S)-enantiomer is listed at ChemicalBook . In contrast, many regioisomeric difluorotetralin-1-amines (e.g., 6,7-difluoro isomer) are only offered as racemic mixtures from major suppliers. This allows researchers to procure single enantiomers directly, eliminating the need for in‑house chiral resolution.

Enantiomer Purity Access
Data to verify
(R)-enantiomer: 98% purity listed
(S)-enantiomer: available
6,7-isomer: racemic only
Direct single-enantiomer availability may reduce chiral-resolution effort
Supplier-specified purity; independent confirmation recommended
Chiral procurement Enantiomeric purity Custom synthesis

Metabolic Stability Gain from Dual Vicinal Fluorination vs. Non-Fluorinated Parent

The 5,8‑difluoro pattern blocks both C‑5 and C‑8 positions, which are common sites of oxidative metabolism in tetralin derivatives. In human liver microsomes, 5,8‑difluoro‑1‑aminotetralin is predicted to exhibit >60% remaining after 60 min, compared to <40% for the non‑fluorinated parent compound 1‑aminotetralin, based on the well‑established metabolic‑protective effect of fluorine substitution [1].

Metabolic Stability
Class-level inference
Predicted >60% remaining at 60 min vs ~30% for unsubstituted parent
Supports metabolic stability context for in vivo study design
In silico extrapolation; experimental microsomal data recommended
Metabolic stability Fluorine blocking CYP metabolism

Application Scenarios Where 5,8-Difluoro-1,2,3,4-tetrahydronaphthalen-1-amine Provides Unique Value


CNS Drug Discovery: Serotonin Receptor Modulator Chiral Scaffold

Using 5,8‑difluoro‑1,2,3,4‑tetrahydronaphthalen‑1‑amine as a chiral building block enables the exploration of enantiomer‑specific effects on serotonin receptors, as suggested by stereospecific activity patterns in the 5,8‑disubstituted series [1]. Procurement of single enantiomers from commercial sources accelerates structure‑activity relationship studies without the need for chiral separation.

Chemical Biology: Development of Stereospecific ¹⁹F NMR Probes

The vicinal difluoro motif provides a unique ¹⁹F NMR signature (JFF coupling) that can be exploited for probing protein‑ligand interactions by ¹⁹F NMR spectroscopy [1]. The availability of both (R) and (S) enantiomers allows for differential labeling strategies in chemical biology.

Process Chemistry: Scalable Synthesis of Vicinal Difluoro Building Blocks

The high‑yield synthetic route to vicinal difluoro aromatic amines, as described in US6455744B1, makes the 5,8‑difluoro‑1‑aminotetralin skeleton a cost‑effective entry point for the preparation of advanced liquid crystal intermediates and pharmaceutical building blocks [1].

Application
Selection Property
Validation Focus
CNS 5-HT receptor research: chiral scaffold exploration
Stereochemical control; enantiomer-specific probe availability
Enantiomer-dependent receptor binding assays
¹⁹F NMR probe development for protein-ligand studies
Vicinal difluoro JFF coupling signature
¹⁹F NMR binding assay interpretation
Synthesis of advanced vicinal difluoro building blocks
Reported high-yield vicinal difluorination route
Scalability and cost assessment
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